molecular formula C20H17Cl2N5 B3036127 3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338977-96-1

3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B3036127
CAS No.: 338977-96-1
M. Wt: 398.3 g/mol
InChI Key: XXJSPFIAHCAHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have drawn considerable attention in medicinal chemistry . The structure of this compound includes a quinazoline core, a triazole ring, and a piperidine moiety, making it a unique and versatile molecule for various applications.

Preparation Methods

The synthesis of 3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline involves multiple steps, typically starting with the formation of the quinazoline core. Common synthetic routes include:

Industrial production methods often utilize these synthetic routes with optimizations for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, a protein involved in gene regulation . The compound binds to the active site of the enzyme, blocking its activity and leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline can be compared with other quinazoline derivatives such as:

The uniqueness of this compound lies in its specific structural features and potent biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5/c21-15-9-8-13(12-16(15)22)18-24-25-19-14-6-2-3-7-17(14)23-20(27(18)19)26-10-4-1-5-11-26/h2-3,6-9,12H,1,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJSPFIAHCAHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
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3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
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3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
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3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline

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